N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Compounds containing elements such as isoxazole and oxalamide functionalities are of significant interest in synthetic chemistry for their versatile applications. For instance, studies on isoxazoles, such as the work by Sarlo, Fabbrini, and Renzi (1966), demonstrate the synthetic routes and characterizations of methylisoxazolin-5-ones, highlighting the chemical diversity and potential for modifications within this class of compounds (Sarlo, Fabbrini, & Renzi, 1966). Similarly, the synthesis and characterization of pyrazole derivatives, as detailed by Titi et al. (2020), underscore the importance of structural analysis in understanding the biological activities of such molecules (Titi et al., 2020).
Biological Activities and Applications
The biological activities of compounds within the isoxazole family are diverse. Research by Matson (1990) on the anti-inflammatory properties of isoxazolylcarbamoyl derivatives illustrates the pharmacological potential of these molecules in treating inflammation (Matson, 1990). This suggests that compounds like N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide could be explored for similar bioactivities.
Anticonvulsant and Neuroprotective Research
The exploration of isoxazole derivatives for anticonvulsant activities, as in the study of the anticonvulsant D2916 by Adolphe-Pierre et al. (1998), reveals the therapeutic potential of such compounds in neurological disorders (Adolphe-Pierre et al., 1998). Moreover, the investigation into glutamate receptor antagonists, as discussed by Starr and Starr (1993), highlights the significance of these molecular targets in modulating neurological functions and potential treatments (Starr & Starr, 1993).
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-6-13(19-23-10)18-15(21)14(20)17-9-16(22)7-11-4-2-3-5-12(11)8-16/h2-6,22H,7-9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFOROEQJLEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.